

Comparing the androgen receptor binding affinity of Madol to other AAS.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *17a-Methyl-androst-2-ene-17b-ol*

Cat. No.: B13417067

[Get Quote](#)

Madol's Androgen Receptor Binding Affinity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the androgen receptor (AR) binding affinity of the synthetic anabolic-androgenic steroid (AAS) desoxymethyltestosterone (DMT), commonly known as Madol, in relation to other well-characterized AAS. The information presented herein is intended to offer an objective comparison supported by available experimental data to aid in research and drug development endeavors.

Quantitative Comparison of Androgen Receptor Binding Affinity

The androgen receptor binding affinity of various anabolic-androgenic steroids is a key determinant of their biological activity. While direct quantitative binding data for Madol is limited in publicly available literature, existing studies provide a qualitative assessment of its affinity in relation to dihydrotestosterone (DHT). The following table summarizes the relative binding affinity (RBA) of several common AAS, with methyltrienolone (MT) serving as the reference standard in the seminal study by Saartok et al. (1984). For Madol, a qualitative description is provided based on available information.

Anabolic-Androgenic Steroid (AAS)	Common/Brand Name	Relative Binding Affinity (RBA) vs. Methyltrienolone (MT=100)
Methyltrienolone	Metribolone	100
Nandrolone	Deca-Durabolin	121
Testosterone	-	51
Dihydrotestosterone (DHT)	-	45
Methenolone	Primobolan	85
Mesterolone	Proviron	25
Stanozolol	Winstrol	30
Methandrostenolone	Dianabol	20
Fluoxymesterone	Halotestin	20
Oxymetholone	Anadrol	<1
Desoxymethyltestosterone (DMT)	Madol	Approximately half the binding affinity of DHT*

*Note: The binding affinity for Desoxymethyltestosterone (Madol) is based on qualitative descriptions from animal studies, which state it binds to the androgen receptor with about half the strength of DHT[1]. Another study found its potency to transactivate AR-dependent reporter gene expression to be two times lower than that of DHT[2]. A precise, quantitative RBA value from a comparative study was not available in the reviewed literature. The RBA values for the other AAS are from Saartok et al. (1984).

Experimental Protocols

The data presented for the comparative AAS are primarily derived from competitive radioligand binding assays. A generalized experimental protocol for such an assay is detailed below.

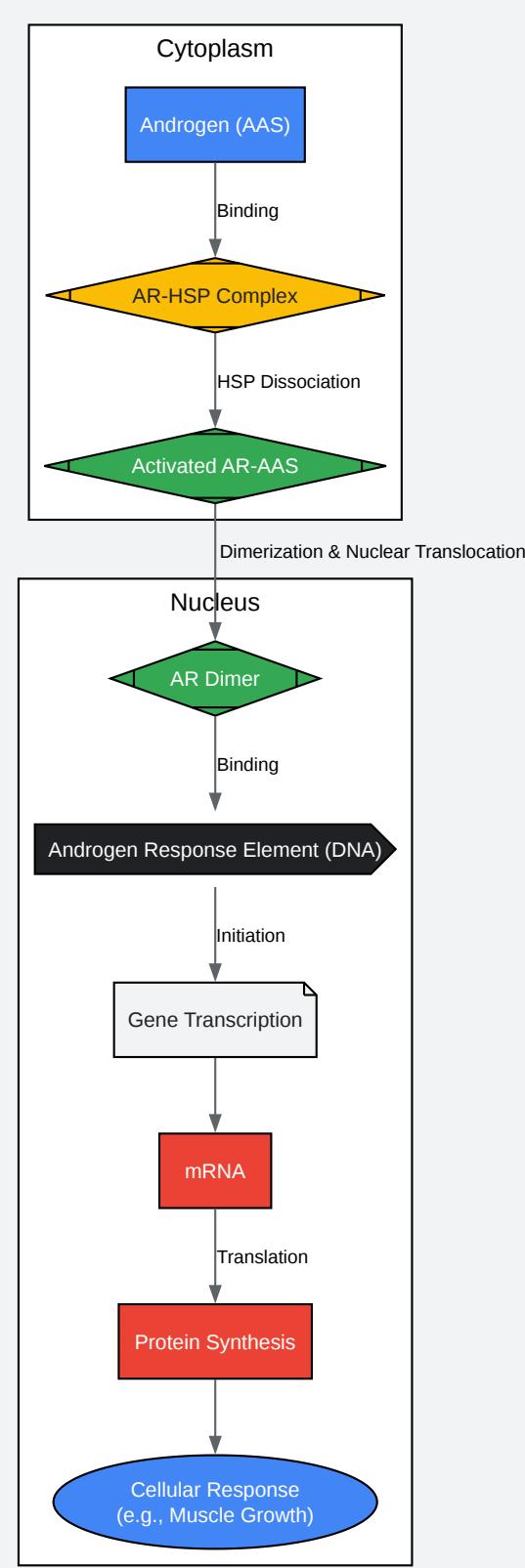
Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- **Androgen Receptor Source:** Cytosol preparations from the ventral prostates of castrated rats are a common source of the androgen receptor.
- **Radioligand:** A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone ([³H]-R1881), is used.
- **Test Compounds:** Unlabeled anabolic-androgenic steroids, including a reference standard (e.g., methyltrienolone) and the compounds of interest.
- **Assay Buffer:** A suitable buffer to maintain the stability of the receptor and ligands (e.g., Tris-EDTA buffer).
- **Separation Agent:** Hydroxylapatite (HAP) or dextran-coated charcoal is used to separate receptor-bound from unbound radioligand.
- **Scintillation Cocktail and Counter:** For quantification of the radiolabeled ligand.

Procedure:


- **Preparation of Cytosol:** Ventral prostates are excised from castrated rats, minced, and homogenized in a cold assay buffer. The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the androgen receptors.
- **Competitive Binding Incubation:** Constant amounts of the cytosol preparation and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compounds (competitors). A control incubation with only the radioligand and cytosol is performed to determine the total binding. Non-specific binding is determined by adding a large excess of the unlabeled reference standard.
- **Separation of Bound and Free Ligand:** After incubation to equilibrium, the mixture is treated with a separation agent like dextran-coated charcoal, which adsorbs the free radioligand. The mixture is then centrifuged to pellet the charcoal.

- Quantification: The supernatant, containing the receptor-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: The amount of radioligand bound to the receptor at each concentration of the competitor is calculated. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the following formula:

$$\text{RBA} = (\text{IC50 of reference standard} / \text{IC50 of test compound}) \times 100$$

Visualizing Androgen Receptor Signaling

To understand the mechanism of action of these compounds, it is essential to visualize the androgen receptor signaling pathway.

[Click to download full resolution via product page](#)

Caption: Canonical Androgen Receptor Signaling Pathway.

This guide provides a foundational comparison of Madol's androgen receptor binding affinity. Further quantitative studies are necessary to provide a more precise positioning of Madol among other anabolic-androgenic steroids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Desoxymethyltestosterone - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the pharmacological profile of desoxymethyltestosterone (Madol), a steroid misused for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the androgen receptor binding affinity of Madol to other AAS.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13417067#comparing-the-androgen-receptor-binding-affinity-of-madol-to-other-aas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com